molecular formula C13H11BrN2OS B2888380 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865181-39-1

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No. B2888380
CAS RN: 865181-39-1
M. Wt: 323.21
InChI Key: DGHXSFYNNODJEF-SQFISAMPSA-N
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Description

“(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide” is a chemical compound that is derived from 6-bromobenzo[d]thiazol-2(3H)-one . It seems to be related to a series of compounds that have been synthesized for their potential cytotoxic and antibacterial activities .


Synthesis Analysis

The synthesis of similar compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . This process has been used to create a series of 1,2,3-triazole derivatives .

Scientific Research Applications

Microwave Promoted Synthesis

Microwave irradiation offers a cleaner, more efficient, and faster method for synthesizing benzamide derivatives, including those related to benzothiazole compounds. This technique significantly improves the yields of these compounds compared to traditional thermal heating methods, demonstrating a broad application in synthetic chemistry for developing new materials or molecules with potential scientific applications (A. Saeed, 2009).

Antifungal and Antimicrobial Applications

Benzothiazole derivatives have shown promise as antifungal agents. The synthesis of new benzamides and their derivatives, including the exploration of 1,3-thiazole-based compounds, has led to the discovery of substances with potential antifungal activity. These compounds offer a foundation for the development of new antimicrobial agents to combat various fungal and bacterial infections (B. Narayana et al., 2004).

Anticancer Research

Novel Schiff bases containing thiadiazole and benzamide moieties synthesized under microwave irradiation have exhibited promising in vitro anticancer activity against a panel of human cancer cell lines. This research suggests the potential of benzothiazole derivatives in developing new anticancer therapies (S. Tiwari et al., 2017).

Anti-Infective Drugs

Thiazolides, including those derived from benzothiazole, represent a novel class of anti-infective drugs effective against a wide range of pathogens, including viruses, bacteria, protozoan parasites, and proliferating mammalian cells. This broad spectrum of activity highlights their potential in treating various infectious diseases and in cancer research (A. Hemphill et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their role in corrosion inhibition, particularly for carbon steel in acidic environments. These compounds offer high inhibition efficiencies and stability, suggesting their utility in protecting industrial materials from corrosive damage (Zhiyong Hu et al., 2016).

properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2OS/c1-3-7-16-10-6-5-9(14)8-11(10)18-13(16)15-12(17)4-2/h1,5-6,8H,4,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHXSFYNNODJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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